(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-pyridin-4-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-13-6-9(5-12-13)8-1-3-11-4-2-8/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYMJBECSSALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Construction via Cyclization of Hydrazine Derivatives
One common route to pyrazole derivatives involves cyclization reactions of hydrazine or hydrazine derivatives with appropriate nitrile or ester precursors under controlled conditions.
- Sonication-Assisted Cyclization Method :
A rapid and efficient synthesis of pyrazole derivatives can be achieved by cyclizing cyanide compounds with hydrazine hydrate using sonication. This method starts with converting carboxylic acids into esters by refluxing with methanol and concentrated sulfuric acid under nitrogen for 16 hours. The ester is then reacted with sodium hydride in acetonitrile/toluene to form an oxonitrile intermediate. Finally, the oxonitrile undergoes cyclization with hydrazine hydrate in acetic acid under sonication for 1-2 hours to yield the pyrazole product. This approach has been successfully applied to nicotinic acid derivatives, which are structurally related to pyridinyl-substituted pyrazoles.
Alkylation and Ester Hydrolysis to Introduce Acetic Acid Functionality
- Ester Formation and Hydrolysis :
Starting from pyrazole derivatives, the introduction of the acetic acid side chain is commonly achieved by alkylation with ethyl bromoacetate or similar alkyl halides, followed by alkaline hydrolysis of the ester to the corresponding acid. For example, ethyl bromoacetate reacts with chloropyrazole derivatives in ethanol with sodium sulfide to give ethyl esters, which upon alkaline hydrolysis yield the free acetic acid derivatives.
Condensation of β-Styryl Amines with Pyrazole Precursors (Patent Method)
A patented process for preparing (1,4-diaryl-pyrazol-3-yl)-acetic acids, structurally related to the target compound, involves:
- Reacting 4-(β-styryl) amines with compounds containing reactive groups such as esters, amides, or nitriles to form enamine intermediates.
- Condensing these intermediates with arylhydrazines to form the pyrazole ring system.
- Subsequent hydrolysis and functional group transformations yield the pyrazolyl acetic acid derivatives.
This method allows for variation in aryl substituents and can be adapted to prepare pyridinyl-substituted pyrazolyl acetic acids by selecting appropriate starting materials.
Cyclization of Hydrazinopyridine with Alkyl Methacrylates
Another approach involves cyclizing 3-hydrazinopyridine dihydrochloride with alkyl methacrylates in the presence of alkali metal alkoxides (e.g., sodium ethoxide) in a suitable alcohol solvent (e.g., ethanol). This reaction forms pyrazolidinone intermediates that can be further transformed into pyrazole derivatives with acetic acid side chains by subsequent oxidation or functional group modifications.
Summary Table of Preparation Steps and Conditions
Research Findings and Notes
- The sonication method significantly reduces reaction time for pyrazole ring formation compared to conventional heating methods and improves yields.
- Alkylation with ethyl bromoacetate followed by hydrolysis is a reliable route to introduce the acetic acid functionality on the pyrazole nitrogen.
- The patented condensation route allows for structural diversity and can be tailored to produce derivatives with various aryl and pyridinyl substitutions, which is valuable for pharmaceutical applications.
- Cyclization of hydrazinopyridine with alkyl methacrylates offers a mild and scalable approach to pyrazole intermediates that can be converted to the target compound.
Chemical Reactions Analysis
Types of Reactions
(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the potential of pyrazole derivatives, including (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid, in cancer treatment. These compounds have demonstrated significant efficacy in inhibiting the growth of various cancer cell lines.
Case Studies and Mechanisms
-
Case Study on Anticancer Effects : A study involving a series of pyrazole derivatives showed significant tumor reduction in animal models bearing human cancer xenografts. The lead compound exhibited an IC50 value significantly lower than established chemotherapeutics. For example:
Compound Cancer Cell Lines Tested IC50 (µM) Mechanism of Action Compound A MDA-MB-231 (breast) 5.2 Apoptosis induction Compound B HepG2 (liver) 3.8 Cell cycle arrest Compound C A549 (lung) 4.0 Inhibition of angiogenesis
The mechanisms by which these compounds exert their effects include modulation of signaling pathways involved in cell survival and proliferation, leading to apoptosis through activation of caspases and inhibition of angiogenesis .
Anti-inflammatory Applications
The anti-inflammatory properties of (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid have also been documented. Clinical trials assessing the efficacy of pyrazole derivatives in patients with rheumatoid arthritis reported substantial relief from symptoms compared to placebo groups.
Antimicrobial Activity
Research has indicated that pyrazole derivatives possess significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Study Findings
In antimicrobial screening, derivatives similar to (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid exhibited varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship studies suggest that modifications to the pyrazole ring can enhance antimicrobial efficacy .
Neuroprotective Properties
Recent investigations have explored the neuroprotective effects of pyrazole derivatives, positioning them as potential candidates for treating neurodegenerative diseases.
Mechanism and Efficacy
The neuroprotective action is attributed to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Studies have shown that compounds with a similar structure can inhibit neuroinflammation and promote neuronal survival .
Mechanism of Action
The mechanism of action of (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with other pyrazole-acetic acid derivatives, differing primarily in substituents on the pyrazole ring. Key analogs include:
Key Observations :
- Pyrazole-acetic acid derivatives generally exhibit strong chelation capabilities due to the synergistic effects of nitrogen heterocycles and carboxylate groups, as seen in uranium adsorption studies of acetic acid-modified biochars (e.g., ASBB) .
Functional Group Contributions
- Carboxylic Acid (-COOH): In acetic acid-modified sludge-based biochar (ASBB), -COOH groups enable monodentate coordination with U(VI) via deprotonated -COO⁻, achieving a 97.8% removal efficiency at pH 6.0 . The target compound’s -COOH group likely exhibits similar behavior, with adsorption capacity influenced by pH-dependent deprotonation .
Pyridine and Pyrazole Moieties :
Adsorption Performance Comparison
Notable Trends:
- ASBB’s U(VI) adsorption equilibrium is achieved within 5 minutes, highlighting the kinetic advantage of -COOH-rich surfaces .
- The target compound’s pyridine group may improve selectivity for transition metals (e.g., U(VI)) compared to phenyl/ethyl analogs, analogous to pyridine-containing polymers used in uranium recovery .
Biological Activity
(4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid, a compound characterized by its unique pyrazole and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid can be represented as follows:
This compound features a pyridine ring attached to a pyrazole ring, which is further substituted with an acetic acid group. Its unique structure contributes to its diverse biological activities.
The biological activity of (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly those associated with the MAPK/ERK signaling pathway.
- Receptor Modulation : It acts as a modulator for certain receptors, including muscarinic acetylcholine receptors, which are implicated in neurological disorders .
- Antitumor Activity : Studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines, including breast and lung cancers .
Biological Activity Overview
Case Study 1: Anticancer Activity
A study investigated the effects of (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid on several cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth in MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Neurological Modulation
Research focusing on the modulation of muscarinic receptors revealed that (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid acts as a positive allosteric modulator at the M4 receptor. This activity suggests potential therapeutic applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease .
Case Study 3: Antimicrobial Properties
In antimicrobial screening, (4-Pyridin-4-yl-1H-pyrazol-1-yl)acetic acid exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involved disrupting bacterial cell wall synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
